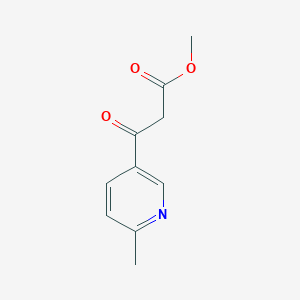

Methyl 2-(6-methylnicotinyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-3-4-8(6-11-7)9(12)5-10(13)14-2/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYWFBJBBFRVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603026 | |

| Record name | Methyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108522-49-2 | |

| Record name | Methyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-(6-methylnicotinyl)acetate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

| Identifier | Value |

| Chemical Name | Methyl 2-(6-methylpyridin-3-yl)acetate |

| CAS Number | 90610-06-3 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

Synthesis and Experimental Protocols

The primary route for the synthesis of Methyl 2-(6-methylnicotinyl)acetate involves a two-step process: the preparation of the carboxylic acid precursor, 2-(6-methylpyridin-3-yl)acetic acid, followed by its esterification.

Step 1: Synthesis of 2-(6-methylpyridin-3-yl)acetic acid

A common method for the synthesis of the precursor, 2-(6-methylpyridin-3-yl)acetic acid, involves the hydrolysis of a corresponding nitrile or the oxidation of a suitable precursor. While specific high-yield protocols for this exact molecule are not extensively detailed in publicly available literature, general methods for the synthesis of pyridine-3-acetic acid derivatives can be adapted.

One potential synthetic pathway, extrapolated from related syntheses, involves the conversion of 6-methyl-3-(chloromethyl)pyridine. This intermediate can be reacted with a cyanide source to introduce the cyano group, followed by acidic or basic hydrolysis to yield the desired carboxylic acid.

Step 2: Fischer Esterification to this compound

The final step is the esterification of 2-(6-methylpyridin-3-yl)acetic acid with methanol. The Fischer esterification is a widely used and effective method for this transformation.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(6-methylpyridin-3-yl)acetic acid in an excess of anhydrous methanol. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent, for instance, ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Caption: Fischer esterification of 2-(6-methylpyridin-3-yl)acetic acid.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in peer-reviewed literature regarding the biological activity and associated signaling pathways of this compound. However, the broader class of pyridine derivatives is known to exhibit a wide range of pharmacological activities.

Pyridine scaffolds are present in numerous bioactive compounds and pharmaceuticals, demonstrating activities such as antimicrobial, antiviral, and anti-inflammatory effects. The biological activity of pyridine derivatives is often attributed to the ability of the nitrogen atom to form hydrogen bonds and the overall electronic properties of the aromatic ring, which can be modulated by various substituents.

Given the structural similarity to other biologically active pyridine-containing molecules, it is plausible that this compound could interact with various biological targets. Further research, including in vitro and in vivo studies, is necessary to elucidate its specific mechanism of action and potential therapeutic applications.

Unlocking the Bioactive Potential of Methyl 2-(6-methylnicotinyl)acetate Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper explores the promising biological activities of derivatives of Methyl 2-(6-methylnicotinyl)acetate, a novel class of compounds with significant potential in the development of new therapeutic agents and crop protection solutions. Drawing on established research into nicotinic acid derivatives and their interaction with nicotinic acetylcholine receptors (nAChRs), this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential applications, and evaluation methodologies for these compounds.

Introduction: The Nicotinoid Landscape and a Novel Scaffold

Nicotinic acid and its derivatives have long been recognized for their diverse biological activities, most notably as insecticides that target the central nervous system of insects.[1] Compounds in this class, such as the widely used neonicotinoids, act as agonists of nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death of the target pest.[1] The core structure of this compound presents a unique scaffold for the development of new nAChR modulators with potentially improved selectivity and efficacy. This guide focuses on the prospective insecticidal and other biological activities of its derivatives.

Proposed Synthesis of this compound Derivatives

While a direct synthetic route for this compound is not yet established in the literature, a plausible pathway can be extrapolated from existing methods for the synthesis of related compounds, such as Methyl 6-methylnicotinate and derivatives of 2-acetylpyridine.[2][3][4][5] The proposed synthesis would likely involve a multi-step process, beginning with the esterification of 6-methylnicotinic acid to yield Methyl 6-methylnicotinate. Subsequent modification at the 2-position of the pyridine ring could then be achieved through various organic reactions to introduce the acetate moiety.

Potential Biological Activity: Targeting the Nicotinic Acetylcholine Receptor

The primary biological target for derivatives of this compound is expected to be the nicotinic acetylcholine receptor (nAChR).[1] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system of insects.[6]

Mechanism of Action at the nAChR

As agonists, these derivatives would bind to the nAChR, mimicking the action of the natural neurotransmitter, acetylcholine. This binding event triggers the opening of the ion channel, leading to an influx of cations, primarily Na+ and Ca2+. The influx of these ions causes depolarization of the postsynaptic membrane, resulting in uncontrolled nerve impulses. Prolonged activation of nAChRs leads to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.

Expected Insecticidal Spectrum

Based on the activity of related nicotinic acid derivatives, compounds derived from this compound are anticipated to be effective against a range of sap-sucking and chewing insects. Promising activity has been observed for similar compounds against pests such as the green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the maize weevil (Sitophilus zeamais).[1][7]

Quantitative Analysis of Biological Activity

While specific quantitative data for this compound derivatives are not yet available, the following tables provide benchmark LC50 (lethal concentration for 50% of the population) and LD50 (lethal dose for 50% of the population) values for established neonicotinoid insecticides against relevant pest species. This data serves as a reference for the expected potency of novel derivatives.

Table 1: Insecticidal Activity (LC50) of Neonicotinoids Against Myzus persicae and Helicoverpa armigera

| Compound | Target Pest | LC50 | Reference |

| Acetamiprid | Myzus persicae | Not specified, but effective | [8] |

| Thiacloprid | Myzus persicae | Not specified, but effective | [8] |

| Spinetoram | Helicoverpa armigera | 0.11 µg a.i./cm² | [9] |

| Spinosad | Helicoverpa armigera | 0.17 µg a.i./cm² | [9] |

Table 2: Insecticidal Activity (LD50) of Neonicotinoids Against Honey Bees (as a non-target indicator)

| Compound | LD50 (µ g/bee ) | Reference |

| Thiamethoxam | Not specified, but toxic | [10] |

| Clothianidin | Not specified, but toxic | [11] |

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments to assess the biological activity of novel this compound derivatives.

Insect Rearing

-

Myzus persicae (Green Peach Aphid): Maintain colonies on cabbage or bell pepper plants in a controlled environment (20-25°C, 60-70% relative humidity, 16:8 light:dark photoperiod).

-

Helicoverpa armigera (American Bollworm): Rear larvae on an artificial diet in individual containers to prevent cannibalism, under controlled conditions (25-28°C, 60-70% RH, 14:10 L:D).

-

Sitophilus zeamais (Maize Weevil): Culture on whole maize kernels in ventilated jars at 25-30°C and 70-80% RH.

Insecticide Bioassays

A standardized workflow is crucial for obtaining reliable and reproducible data.

5.2.1. Leaf-Dip Bioassay for Aphids (Myzus persicae) [10]

-

Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone with a surfactant).

-

Excise leaf discs from untreated host plants.

-

Dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds).

-

Allow the leaf discs to air dry.

-

Place the treated leaf discs individually in petri dishes containing a layer of agar to maintain turgor.

-

Introduce a known number of adult aphids (e.g., 10-20) onto each leaf disc.

-

Seal the petri dishes and incubate under controlled conditions.

-

Assess mortality at 24, 48, and 72 hours post-treatment.

5.2.2. Diet Incorporation Bioassay for Lepidoptera (Helicoverpa armigera) [9]

-

Prepare a range of concentrations of the test compound.

-

Incorporate the test solutions into a molten artificial diet at a standardized volume-to-volume ratio.

-

Dispense the treated diet into the wells of a multi-well plate or small containers.

-

Once the diet has solidified, place one third-instar larva into each well.

-

Seal the plate or containers and incubate.

-

Record larval mortality at 24-hour intervals for up to 7 days.

5.2.3. Treated Grain Bioassay for Weevils (Sitophilus zeamais)

-

Apply the test compound solutions to grain kernels and allow the solvent to evaporate completely, ensuring a uniform coating.

-

Place a known weight of treated grain into a vial or small jar.

-

Introduce a set number of adult weevils (e.g., 20-30) into each container.

-

Maintain the containers under controlled conditions.

-

Assess mortality after 24, 48, and 72 hours.

Nicotinic Acetylcholine Receptor Binding Assay

-

Prepare membrane fractions from a suitable source rich in nAChRs, such as insect heads (e.g., from Drosophila melanogaster or the target pest).

-

Incubate the membrane preparation with a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]imidacloprid) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filter-bound membrane fraction using liquid scintillation counting.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) to calculate its binding affinity (Ki).[12][13]

Conclusion and Future Directions

Derivatives of this compound represent a promising new avenue for the discovery of novel bioactive compounds. Their structural similarity to known nicotinoids strongly suggests a mode of action centered on the nicotinic acetylcholine receptor, a well-validated target for insecticides. The synthetic and experimental frameworks outlined in this guide provide a solid foundation for the systematic exploration of this chemical space. Future research should focus on the synthesis of a diverse library of derivatives and their subsequent evaluation in the described bioassays to establish structure-activity relationships. Furthermore, investigating the selectivity of these compounds for insect versus vertebrate nAChRs will be critical for developing safe and effective new products for agriculture and potentially for human and animal health.

References

- 1. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-(6-methylnicotinyl)acetate" as a precursor in medicinal chemistry

An In-depth Technical Guide to Methyl 6-methylnicotinate as a Precursor in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methylnicotinate is a pyridine derivative of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a pyridine ring with a methyl group at the 6-position and a methyl ester at the 3-position, makes it a versatile precursor for a range of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of methyl 6-methylnicotinate, focusing on its synthesis, its role as a key intermediate in the development of therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) modulators, and the associated signaling pathways. This compound is a crucial building block in the synthesis of drugs targeting central nervous system (CNS) disorders.[1][3][4]

Synthesis of Methyl 6-methylnicotinate

The synthesis of methyl 6-methylnicotinate can be achieved through several routes, with the most common being the esterification of 6-methylnicotinic acid and the oxidation of 2-methyl-5-ethylpyridine.

Fischer Esterification of 6-Methylnicotinic Acid

A prevalent laboratory-scale method is the Fischer esterification of 6-methylnicotinic acid with methanol, catalyzed by a strong acid.[1][4]

Experimental Protocol:

To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), concentrated sulfuric acid (40 mL) is slowly added.[3] The resulting mixture is heated to reflux and maintained for 17 hours.[3] Upon completion, the reaction mixture is concentrated under reduced pressure.[3] The residue is then cooled in an ice bath, and the pH is adjusted to 7 using a saturated aqueous sodium bicarbonate solution and solid sodium bicarbonate.[3] The aqueous layer is extracted with ethyl acetate (3 x 500 mL).[3] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[3]

Another protocol involves refluxing 6-methylnicotinic acid (0.1 mole) in 100 mL of methanol saturated with gaseous hydrogen chloride for one hour.[5] After reflux, the mixture is evaporated to dryness. The residue is stirred with a saturated aqueous sodium bicarbonate solution, and the product is extracted with chloroform. The chloroform extract is then dried and concentrated to yield the final product.[5]

Oxidation of 2-methyl-5-ethylpyridine

An industrial-scale synthesis involves the oxidation of 2-methyl-5-ethylpyridine.[6][7]

Experimental Protocol:

2-methyl-5-ethylpyridine is mixed with at least a molar equivalent of sulfuric acid while cooling.[7][8] This mixture is then heated to a temperature between 140°C and 225°C.[7][8] Nitric acid (at least 3 moles per mole of the starting material) is added to the heated mixture, during which water and/or diluted nitric acid are continuously distilled off.[7][8] After the addition of nitric acid is complete, the distillation is continued until all water and nitric acid are removed.[7][8] The reaction mixture is then treated with an alcohol (e.g., methanol or ethanol) and heated to facilitate the esterification of the organic acids present.[7][8] The resulting methyl 6-methylnicotinate is then isolated from the ester mixture.[7][8]

Quantitative Data for Synthesis

| Method | Starting Material | Reagents | Conditions | Yield | Reference |

| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Sulfuric acid | Reflux, 17 hours | 75% | [3] |

| Fischer Esterification | 6-Methylnicotinic acid | Methanol, HCl (gas) | Reflux, 1 hour | Not specified | [5] |

| Oxidation | 2-Methyl-5-ethylpyridine | Sulfuric acid, Nitric acid, Ethanol | 140-225°C, then reflux | 67.9% (ethyl ester) | [8] |

Synthetic Pathways

Caption: Synthetic routes to Methyl 6-methylnicotinate.

Applications as a Precursor in Medicinal Chemistry

Methyl 6-methylnicotinate serves as a pivotal intermediate in the synthesis of various pharmacologically active compounds.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

A primary application of this precursor is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[9] These receptors are ligand-gated ion channels involved in numerous physiological processes in the central nervous system.[10] Ligands targeting nAChRs, particularly the α4β2 and α7 subtypes, are of great interest for treating cognitive disorders, Alzheimer's disease, and schizophrenia.[10]

Synthesis of Marketed Drugs and Other Bioactive Molecules

Methyl 6-methylnicotinate is a key intermediate in the synthesis of:

-

Etoricoxib: A non-steroidal anti-inflammatory drug (NSAID).[4]

-

6-Methylnicotine: A compound with distinct pharmacological properties from nicotine.[4][11]

-

D-amino acid oxidase inhibitors: These have potential applications in the treatment of CNS disorders.[3][4]

Workflow as a Precursor

Caption: Role of Methyl 6-methylnicotinate as a precursor.

Signaling Pathways of Target Receptors

The therapeutic effects of compounds derived from methyl 6-methylnicotinate are often mediated through the modulation of specific intracellular signaling pathways. For nAChR ligands, activation of these receptors, especially the α7 subtype which has high Ca2+ permeability, can trigger neuroprotective pathways.[12]

A key pathway is the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade .[12][13] Agonist binding to nAChRs leads to an influx of calcium ions, which can activate PI3K. This, in turn, leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate various downstream targets, leading to the increased expression of anti-apoptotic proteins like Bcl-2 and promoting neuronal survival.[12][13] Other signaling cascades implicated downstream of nAChR activation include the JAK2/STAT3 and Ras/Raf/MEK/ERK pathways.[14][15]

Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: Simplified nAChR-mediated neuroprotective signaling.

Conclusion

Methyl 6-methylnicotinate is a valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and its utility in constructing complex molecular architectures, particularly for targeting nicotinic acetylcholine receptors, underscore its importance in drug discovery and development. A thorough understanding of its chemistry and applications is essential for scientists working to create novel therapeutics for a range of diseases, most notably those affecting the central nervous system.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]

- 4. Methyl 6-methylnicotinate | 5470-70-2 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 8. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Silico Prediction of ADMET Properties for Methyl 2-(6-methylnicotinyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the novel compound, Methyl 2-(6-methylnicotinyl)acetate. As a derivative of nicotinic acid, this molecule holds potential for biological activity, making early assessment of its pharmacokinetic and safety profile crucial in the drug discovery pipeline. This document outlines the methodologies for in-silico ADMET prediction, presents predicted data in structured tables for clarity, and details experimental protocols for subsequent validation. Furthermore, this guide utilizes Graphviz visualizations to illustrate the computational workflow, a potential signaling pathway, and the intricate relationships between ADMET parameters.

Introduction to this compound

This compound is a small molecule with the chemical formula C₁₀H₁₁NO₃. Its structure features a pyridine ring, characteristic of nicotinic acid derivatives, with a methyl group at the 6th position and an acetate methyl ester substituent at the 3rd position. The chemical structure of this compound is presented below:

Given its structural similarity to nicotinic acid, it is hypothesized that this compound may exhibit interesting pharmacological activities. Nicotinic acid and its derivatives are known to be involved in various biological processes, including lipid metabolism and cellular signaling. Therefore, a thorough understanding of the ADMET profile of this novel compound is paramount for its development as a potential therapeutic agent.

In-Silico ADMET Prediction: A High-Throughput Approach

In the early stages of drug discovery, in-silico ADMET prediction serves as a cost-effective and rapid method to screen and prioritize candidate molecules with favorable pharmacokinetic and safety profiles. These computational models utilize a compound's chemical structure to predict its behavior in the human body.

The In-Silico ADMET Prediction Workflow

The general workflow for in-silico ADMET prediction involves several key steps, from initial data input to the final analysis of the predicted properties. This process allows for the early identification of potential liabilities that could lead to late-stage attrition.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its ADMET profile. Key parameters include molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA). As no experimental data is available for this compound, the following table presents predicted values for the structurally similar compound, methyl nicotinate , for illustrative purposes.

| Property | Predicted Value (for Methyl Nicotinate) | Optimal Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 137.14 | < 500 |

| logP (Octanol/Water Partition Coefficient) | 1.5 | -0.4 to 5.6 |

| Topological Polar Surface Area (TPSA) (Ų) | 39.19 | < 140 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Rotatable Bonds | 2 | < 10 |

Disclaimer: The data presented in this table is for the structurally similar compound methyl nicotinate and is intended for illustrative purposes only. Actual values for this compound will require specific in-silico prediction or experimental determination.

Predicted ADMET Properties

The following tables summarize the predicted ADMET properties for methyl nicotinate as a surrogate for this compound. These predictions are based on computational models and provide a preliminary assessment of the compound's likely behavior.

Table 1: Predicted Absorption and Distribution Properties

| Parameter | Predicted Value (for Methyl Nicotinate) | Interpretation |

| Human Intestinal Absorption (HIA) | High | Likely to be well absorbed from the gut. |

| Caco-2 Permeability (nm/s) | Moderate to High | Suggests good intestinal permeability. |

| Blood-Brain Barrier (BBB) Permeability | High | May cross the blood-brain barrier. |

| Plasma Protein Binding (PPB) (%) | Low to Moderate | A significant fraction may be free in circulation to exert its effect. |

Table 2: Predicted Metabolism, Excretion, and Toxicity Properties

| Parameter | Predicted Value (for Methyl Nicotinate) | Interpretation |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| AMES Mutagenicity | Non-mutagenic | Unlikely to be a mutagen. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

Disclaimer: The data presented in these tables is for the structurally similar compound methyl nicotinate and is intended for illustrative purposes only. Actual values for this compound will require specific in-silico prediction or experimental determination.

Potential Signaling Pathway Involvement

Nicotinic acid is known to exert its effects through various signaling pathways. It is plausible that this compound, as a derivative, may interact with similar pathways. One such pathway involves the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).

Inter-relationships of ADMET Properties

The various ADMET properties are not independent but are interconnected in a complex manner. Understanding these relationships is crucial for a holistic assessment of a drug candidate.

Experimental Protocols for In-Vitro ADMET Assays

While in-silico predictions are invaluable for early screening, experimental validation is essential. Below are detailed methodologies for key in-vitro ADMET assays.

Caco-2 Permeability Assay

-

Objective: To assess the intestinal permeability of a compound.

-

Methodology:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.

-

To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

-

The concentration of the compound in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

-

Microsomal Stability Assay

-

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.

-

Methodology:

-

The test compound is incubated with liver microsomes (human, rat, or mouse) and NADPH (a cofactor for CYP450 enzymes) at 37°C.

-

Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The concentration of the remaining parent compound is determined by LC-MS/MS.

-

The in-vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

-

Plasma Protein Binding Assay

-

Objective: To determine the extent to which a compound binds to plasma proteins.

-

Methodology:

-

The test compound is added to plasma (human, rat, or mouse) and incubated to reach equilibrium.

-

The free and bound fractions of the compound are separated using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.

-

The concentration of the compound in the free fraction (and sometimes the bound fraction) is measured by LC-MS/MS.

-

The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100.

-

AMES Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of a compound.

-

Methodology:

-

Histidine-dependent strains of Salmonella typhimurium (and sometimes tryptophan-dependent Escherichia coli) are used.

-

The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

The mixture is plated on a minimal agar medium lacking the required amino acid.

-

After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the amino acid) is counted.

-

A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

-

hERG Inhibition Assay

-

Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.

-

Methodology:

-

The assay is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).

-

The cells are exposed to increasing concentrations of the test compound.

-

The hERG channel current is measured before and after the addition of the compound.

-

The concentration-response curve is plotted, and the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined.

-

Conclusion

The in-silico prediction of ADMET properties is a critical component of modern drug discovery, enabling the early identification and mitigation of potential liabilities. For a novel compound like this compound, this computational assessment provides a foundational understanding of its likely pharmacokinetic and safety profile. The illustrative data presented for the similar compound, methyl nicotinate, suggests a potentially favorable ADMET profile, though this must be confirmed through specific predictions and subsequent experimental validation using the detailed protocols provided herein. By integrating in-silico predictions with in-vitro assays, researchers can make more informed decisions, accelerating the development of safer and more effective medicines.

A Prospective Thermogravimetric Analysis of Methyl 2-(6-methylnicotinyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective framework for the thermogravimetric analysis (TGA) of Methyl 2-(6-methylnicotinyl)acetate, a nicotinic acid derivative of interest in pharmaceutical development. In the absence of specific experimental data for this molecule in publicly available literature, this document outlines a detailed experimental protocol and discusses the anticipated thermal decomposition profile based on the known behavior of its structural components: the nicotinic acid moiety and the methyl acetate group. This guide is intended to serve as a foundational resource for researchers undertaking the characterization of this compound's thermal stability.

Introduction

Thermogravimetric analysis (TGA) is a fundamental analytical technique used to characterize the thermal stability and decomposition of materials. By precisely measuring the change in a sample's mass as a function of temperature or time in a controlled atmosphere, TGA provides critical data for drug development, including information on purity, degradation kinetics, and the presence of volatile components.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to be a multi-stage process influenced by its constituent functional groups. The molecule consists of a 6-methylnicotinyl core and a methyl acetate side chain.

Based on studies of related molecules, the initial weight loss may be attributed to the loss of the methyl acetate group. The pyrolysis of methyl acetate is known to produce methanol and ketene through competing pathways[5]. Subsequently, or concurrently, the 6-methylnicotinyl core would be expected to decompose. The decomposition of nicotinic acid itself can be complex, involving sublimation and eventual breakdown of the pyridine ring at higher temperatures[4]. The presence of the methyl group on the pyridine ring may also influence the decomposition pathway.

Proposed Experimental Protocol for TGA

To obtain reliable and reproducible TGA data for this compound, a detailed and systematic experimental approach is crucial. The following protocol is recommended:

Table 1: Proposed TGA Experimental Parameters

| Parameter | Recommended Setting | Rationale |

| Instrument | Calibrated Thermogravimetric Analyzer | Ensures accuracy and precision of mass and temperature measurements. |

| Sample Mass | 5 - 10 mg | Provides a clear signal without significant thermal gradients within the sample. |

| Crucible | Alumina or Platinum | Inert materials that will not react with the sample or its decomposition products. |

| Atmosphere | Nitrogen (Inert) or Air (Oxidative) | Nitrogen is used to study pyrolysis. Air is used to study oxidative decomposition. |

| Flow Rate | 20 - 50 mL/min | Ensures a consistent and inert/oxidative environment around the sample. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |

| Temperature Range | Ambient to 600 °C | This range should encompass the decomposition of most organic molecules.[3] |

| Data Collection | Mass (%), Temperature (°C), Time (min) | Standard data outputs for TGA analysis. |

Data Analysis and Interpretation

The resulting TGA curve (mass vs. temperature) should be analyzed to determine key thermal events. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment are all critical parameters.

Table 2: Hypothetical TGA Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (DTG Peak) | Weight Loss (%) | Probable Lost Fragment |

| Step 1 | ~150 - 200 | ~220 | Hypothetical | Methyl acetate side chain |

| Step 2 | ~250 - 300 | ~350 | Hypothetical | Decomposition of the 6-methylnicotinyl ring |

| Final Residue | > 500 | - | Hypothetical | Charred residue |

Note: The values in this table are hypothetical and need to be determined experimentally.

Experimental Workflow Visualization

The logical flow of a TGA experiment, from sample preparation to data analysis, is a systematic process. The following diagram illustrates this workflow.

Caption: Experimental workflow for thermogravimetric analysis.

Conclusion

This technical guide has outlined a prospective approach for the thermogravimetric analysis of this compound. By following the detailed experimental protocol and considering the anticipated decomposition behavior based on its chemical structure, researchers can systematically characterize the thermal stability of this compound. The resulting data will be invaluable for its development as a potential pharmaceutical agent, informing decisions on its handling, storage, and formulation. It is imperative that the hypothetical data presented herein is confirmed through rigorous experimental work.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. banglajol.info [banglajol.info]

- 4. researchgate.net [researchgate.net]

- 5. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]

Stability and Degradation of Methyl 2-(6-methylnicotinyl)acetate: A Technical Guide

This technical guide provides an in-depth analysis of the potential stability and degradation pathways of Methyl 2-(6-methylnicotinyl)acetate for researchers, scientists, and professionals in drug development. The information is collated from studies on analogous compounds, focusing on the nicotinic acid ester moiety.

Core Stability Profile

This compound is anticipated to be a relatively stable compound under standard storage conditions (cool, dry, and dark). The primary route of degradation is expected to be the hydrolysis of the methyl ester group, a common pathway for ester-containing molecules. The stability is influenced by pH, temperature, and the presence of enzymes.

Quantitative Stability Data

The following table summarizes stability data extrapolated from studies on methyl nicotinate, a close structural analog. These values provide an estimate of the stability of this compound.

| Parameter | Condition | Rate of Degradation/Observation | Analog Compound |

| Chemical Stability | Aqueous solution, 4°C | Approx. 0.5% per annum to nicotinic acid | Methyl nicotinate |

| Aqueous buffers | Exhibits pseudo-first-order degradation kinetics | Nicotinic acid esters | |

| Acidic and Basic Conditions | Subject to acid and base-catalyzed hydrolysis | Nicotinic acid esters | |

| Enzymatic Stability | Porcine Esterase, pH 7.4 | Hydrolysis accelerated by over 200-fold compared to chemical hydrolysis | Fluorobutyl nicotinate |

| Thermal Stability | Storage | Recommended storage below +30°C | Methyl nicotinate |

Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, with hydrolysis being the most prominent. Other potential but less common pathways could include oxidation and photodegradation.

Hydrolytic Degradation

The principal degradation pathway is the hydrolysis of the ester linkage. This can be catalyzed by acid, base, or enzymes (esterases).

-

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol.

-

Enzymatic Hydrolysis: In biological systems, esterases can efficiently catalyze the hydrolysis of the ester bond.[1]

The final products of hydrolysis are 2-(6-methylnicotinyl)acetic acid and methanol.

References

A Technical Guide to the Discovery and Synthesis of Nicotinic Acid Esters

This in-depth guide provides a comprehensive overview of the historical development and synthesis of nicotinic acid esters for researchers, scientists, and professionals in drug development. It covers the initial discovery of nicotinic acid, early synthetic methodologies, and the evolution of esterification protocols, presenting key experimental data and workflows.

The Discovery of Nicotinic Acid: From Nicotine Oxidation to Vitamin B3

The journey to understanding and synthesizing nicotinic acid esters begins with the discovery of nicotinic acid itself. Initially synthesized in 1867 by the chemist Hugo Weidel through the oxidation of nicotine, its biological significance remained unknown for decades.[1][2][3] The compound was largely a laboratory curiosity until its profound connection to the debilitating disease pellagra was uncovered.

Pellagra, a devastating condition characterized by dermatitis, diarrhea, and dementia, was widespread in the early 20th century, particularly in regions where corn was a dietary staple.[1][4] In 1915, Dr. Joseph Goldberger's pioneering epidemiological studies demonstrated that pellagra was caused by a dietary deficiency.[1][2][5] However, the specific missing nutrient remained elusive.

The critical breakthrough came in 1937 when American biochemist Conrad Elvehjem isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid.[1][2][5] This discovery established nicotinic acid as an essential vitamin, later named niacin or Vitamin B3, and paved the way for the eradication of pellagra through food fortification.[1][5] Further research revealed that the human body can also synthesize niacin from the amino acid tryptophan, explaining certain dietary paradoxes observed by Goldberger.[3][6]

Caption: Key milestones in the discovery of nicotinic acid.

Historical Synthesis of Nicotinic Acid

The availability of nicotinic acid is a prerequisite for the synthesis of its esters. Early laboratory and later industrial methods focused on the oxidation of accessible pyridine derivatives.

Oxidation of Pyridine Derivatives

Historically, nicotinic acid production involved the oxidation of compounds like nicotine, quinoline, or 3-methylpyridine (3-picoline) using strong stoichiometric oxidizing agents.[4][7] These methods, while effective on a lab scale, were often inefficient and generated significant inorganic waste, possessing a low atom economy.[4][8]

Key historical methods are summarized below:

| Precursor | Oxidizing Agent(s) | Conditions | Yield | Atom Economy | Reference |

| Nicotine | Nitric Acid | N/A | N/A | N/A | [1][3] |

| 3-Methylpyridine | Potassium Permanganate (KMnO₄) / H₂SO₄ | 70–90 °C, 6 h | 77% | 21% | [4][8] |

| 3-Methylpyridine | Manganese Dioxide (MnO₂) / H₂SO₄ | 130 °C, 0.1 MPa, 3-6 h | 75% | 21% | [4] |

| 5-Ethyl-2-methylpyridine | Nitric Acid (HNO₃) | < 20 °C | 91% (96% conversion) | N/A | [4] |

Industrial Scale Production

The demand for nicotinic acid as a food additive spurred the development of more efficient industrial processes. Two methods became prominent:

-

Oxidation of 5-ethyl-2-methylpyridine: This process, notably refined by Lonza, uses nitric acid as the oxidant. A key challenge is the production of nitrous oxide (N₂O), a potent greenhouse gas.[4]

-

Ammoxidation of 3-picoline: This gas-phase process involves reacting 3-picoline with ammonia and air over a catalyst to form 3-cyanopyridine.[4] The resulting nitrile is then hydrolyzed to yield nicotinic acid or nicotinamide. This method has been of great industrial interest for over three decades.[4]

Caption: The ammoxidation pathway for industrial nicotinic acid synthesis.

Synthesis of Nicotinic Acid Esters

The development of methods to form nicotinic acid esters (nicotinates) was driven by the need for derivatives with modified pharmacological properties, such as altered solubility, stability, or creating prodrugs. Early methods relied on standard esterification chemistry, adapting it for the specific properties of nicotinic acid.

A 1962 patent by Lannacher Heilmittel GmbH outlines several foundational methods for preparing nicotinic acid esters of steroids, which serve as excellent examples of the core chemical strategies employed.[9]

Key Experimental Protocols

Three primary routes for the synthesis of nicotinic acid esters were established:

-

Esterification with Nicotinic Acid Anhydride: This method involves the direct reaction of an alcohol with pre-formed nicotinic acid anhydride.

-

Esterification with Nicotinic Acid Halides: Using a more reactive derivative like nicotinoyl chloride hydrochloride allows for esterification under milder conditions, typically in the presence of a base to neutralize the generated HCl.

-

Direct Esterification with Nicotinic Acid: This classic Fischer esterification approach can be used but often requires a dehydrating agent to drive the reaction to completion.

The following protocols are adapted from historical patent literature for the synthesis of testosterone-17-nicotinate.[9]

Protocol 1: From Nicotinic Acid Anhydride

-

Reaction: Testosterone + Nicotinic Acid Anhydride → Testosterone-17-Nicotinate

-

Methodology:

-

Heat 14 parts by weight of nicotinic acid anhydride in a bath to 140°C.

-

Add 15 parts by weight of testosterone to the molten anhydride.

-

Maintain the mixture at 140°C for 30 minutes with frequent stirring.

-

After cooling, crush the resulting solid melt and suspend it in 500 parts by volume of water.

-

Add sodium bicarbonate to dissolve the unreacted anhydride and the nicotinic acid byproduct.

-

The insoluble product, testosterone-17-nicotinate, precipitates and is collected by filtration, washed with water, and dried.

-

-

Yield: 13.7 parts by weight. The product can be recrystallized from acetone.[9]

Protocol 2: From Nicotinic Acid Chloride Hydrochloride

-

Reaction: Testosterone + Nicotinoyl Chloride Hydrochloride → Testosterone-17-Nicotinate

-

Methodology:

-

Introduce 50 parts by weight of nicotinic acid chloride hydrochloride into 200 parts by volume of anhydrous pyridine.

-

Add 70 parts by weight of testosterone to the mixture while stirring.

-

Continue stirring for one hour on a steam bath.

-

After cooling, pour the reaction mixture into 2000 parts by volume of water.

-

Precipitate the product by adding sodium bicarbonate.

-

Collect the precipitate on a filter, wash with water, and dry.

-

-

Yield: 66.5 parts by weight.[9]

Caption: Logical workflow for the synthesis of nicotinates.

Summary of Early Esterification Methods

The table below summarizes data from early patent literature, illustrating the versatility of these methods with different steroid alcohols.

| Alcohol | Nicotinic Acid Derivative | Reagents / Solvent | Temperature | Yield | Reference |

| Testosterone | Nicotinic Acid Anhydride | None (melt) | 140°C | 13.7 parts | [9] |

| Testosterone | Nicotinoyl Chloride HCl | Pyridine | Steam Bath | 66.5 parts | [9] |

| Oestrone | Nicotinic Acid Anhydride | None (melt) | 140°C | 51.5 parts | [9] |

| Oestradiol | Nicotinoyl Chloride HCl | Pyridine | N/A | 65 parts | [9] |

Conclusion

The history of nicotinic acid ester synthesis is intrinsically linked to the discovery of nicotinic acid as a vital nutrient and the subsequent need for pharmacologically active derivatives. From the initial oxidation of nicotine to the development of robust industrial processes for nicotinic acid production, the groundwork was laid for exploring its ester chemistry. Early protocols, particularly those involving reactive intermediates like acid anhydrides and chlorides, established efficient and versatile pathways for the synthesis of nicotinates. These foundational methods provided the basis for the development of numerous nicotinic acid ester-based drugs and continue to be relevant in the field of medicinal chemistry and drug development.

References

- 1. news-medical.net [news-medical.net]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Niacin [bionity.com]

- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin B3 - Wikipedia [en.wikipedia.org]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US3057856A - Nicotinic acid esters and their preparation - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(6-methylnicotinyl)acetate

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(6-methylnicotinyl)acetate, a β-keto ester derivative of nicotinic acid. The synthesis is a two-step process commencing with the conversion of 6-methylnicotinic acid to its corresponding acyl chloride, followed by a condensation reaction with the enolate of methyl acetate. This protocol is intended for researchers in medicinal chemistry and drug development, offering a reliable method for obtaining this key intermediate for further synthetic applications.

Introduction

Nicotinic acid and its derivatives are fundamental scaffolds in numerous biologically active compounds and pharmaceutical agents. The functionalization of the nicotinic acid core is crucial for the development of new chemical entities. This compound serves as a versatile β-keto ester intermediate, enabling further molecular elaboration through its reactive methylene group and ester functionality. This protocol details a robust two-step synthesis pathway from commercially available 6-methylnicotinic acid.

The synthesis involves an initial activation of the carboxylic acid to an acyl chloride, a highly reactive intermediate. The conversion of carboxylic acids to acyl chlorides is a standard transformation, often achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] Subsequently, the acyl chloride undergoes a nucleophilic acyl substitution with an appropriate carbon nucleophile to construct the β-keto ester moiety.

Overall Reaction Scheme

Experimental Protocols

3.1. Step 1: Synthesis of 6-methylnicotinoyl chloride

This protocol describes the conversion of 6-methylnicotinic acid to 6-methylnicotinoyl chloride using thionyl chloride. Thionyl chloride is a well-suited reagent as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1][4]

Materials and Reagents:

-

6-methylnicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dry Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with a reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-methylnicotinic acid (1.0 eq) in anhydrous DCM or toluene.

-

Add a catalytic amount of dry DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with vigorous stirring. Caution: The reaction is exothermic and releases toxic gases (SO₂ and HCl). Perform this step in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. It is important to avoid prolonged heating at high temperatures to minimize potential side-chain chlorination.[5][6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 6-methylnicotinoyl chloride is often used directly in the next step without further purification.

3.2. Step 2: Synthesis of this compound

This protocol outlines the formation of the β-keto ester via the reaction of 6-methylnicotinoyl chloride with the lithium enolate of methyl acetate.

Materials and Reagents:

-

Crude 6-methylnicotinoyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnels, and syringes

Procedure:

-

In a flame-dried three-neck flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA). Add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 eq) to the cooled THF.

-

Add n-butyllithium (1.05 eq) dropwise to the solution, maintaining the temperature at -78°C. Stir the mixture for 30 minutes at this temperature to generate LDA.

-

In a separate flask, dissolve methyl acetate (1.2 eq) in anhydrous THF.

-

Slowly add the methyl acetate solution to the LDA solution at -78°C. Stir for 1 hour to ensure complete formation of the lithium enolate.

-

Dissolve the crude 6-methylnicotinoyl chloride from Step 1 in a minimal amount of anhydrous THF.

-

Add the acyl chloride solution dropwise to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical quantitative data for the described synthesis. Yields and purity are representative and may vary based on reaction scale and experimental conditions.

| Step | Reactant | Product | Reagents | Typical Yield (%) | Purity (%) (by LC-MS/NMR) |

| 1 | 6-methylnicotinic acid | 6-methylnicotinoyl chloride | SOCl₂, DMF (cat.) | >95 (crude) | Assumed quantitative |

| 2 | 6-methylnicotinoyl chloride | This compound | LDA, Methyl acetate | 60 - 75 | >95 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

Laboratory scale synthesis protocol for "Methyl 2-(6-methylnicotinyl)acetate"

An Application Note and Protocol for the Laboratory-Scale Synthesis of Methyl 2-(6-methylnicotinyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step laboratory-scale protocol for the synthesis of this compound. The synthesis commences with the Fischer esterification of 6-methylnicotinic acid to yield methyl 6-methylnicotinate, which is subsequently reacted with methyl acetate via a Claisen condensation to afford the target compound. This protocol is designed for researchers in organic chemistry and drug development, offering a clear and reproducible methodology.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Product | Yield | Purity |

| 1 | Fischer Esterification | 6-Methylnicotinic acid | Methanol, Sulfuric acid | Methyl 6-methylnicotinate | ~75% | >98% |

| 2 | Claisen Condensation | Methyl 6-methylnicotinate | Methyl acetate, Sodium methoxide | This compound | ~60% | >95% |

Experimental Protocols

Part 1: Synthesis of Methyl 6-methylnicotinate

This procedure outlines the acid-catalyzed esterification of 6-methylnicotinic acid.

Materials:

-

6-Methylnicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric acid (98%)

-

Saturated aqueous Sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated aqueous Sodium chloride solution)

-

Anhydrous Sodium sulfate

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel (1 L)

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stir bar, add 6-methylnicotinic acid (40 g, 290 mmol).

-

Add methanol (750 mL) to the flask and stir the mixture to dissolve the solid.

-

Carefully and slowly add concentrated sulfuric acid (40 mL) to the stirring solution. An exotherm will be observed.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 17 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, carefully add ice-cold saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is approximately 7. Solid sodium bicarbonate may also be added to achieve neutralization.

-

Transfer the mixture to a 1 L separatory funnel and extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers and wash with brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[1][2][3]

-

Characterization: The product can be characterized by ¹H NMR and LCMS. ¹H NMR (CDCl₃): δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H). LCMS: m/z = 152.4 [M+H]⁺.[1][2]

Part 2: Synthesis of this compound

This procedure describes the Claisen condensation of methyl 6-methylnicotinate with methyl acetate.

Materials:

-

Methyl 6-methylnicotinate

-

Methyl acetate (anhydrous)

-

Sodium methoxide

-

Anhydrous Toluene

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Anhydrous Magnesium sulfate

-

Round-bottom flask (500 mL)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel (500 mL)

Procedure:

-

Set up a 500 mL round-bottom flask, equipped with a magnetic stir bar and an addition funnel, under an inert atmosphere of nitrogen.

-

To the flask, add sodium methoxide (15.7 g, 290 mmol) and anhydrous toluene (200 mL).

-

In the addition funnel, prepare a solution of methyl 6-methylnicotinate (22.0 g, 145 mmol) and anhydrous methyl acetate (21.5 g, 290 mmol) in anhydrous toluene (50 mL).

-

Cool the flask containing the sodium methoxide suspension to 0 °C using an ice bath.

-

Slowly add the solution from the addition funnel to the stirred suspension of sodium methoxide over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a 500 mL separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Visualizations

Experimental Workflow

Caption: Overall workflow for the two-step synthesis.

References

Application Notes and Protocols: Esterification of 6-Methylnicotinic Acid with Methylating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotinic acid is a valuable pyridine-based building block in organic and medicinal chemistry. Its methyl ester, methyl 6-methylnicotinate, is a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and compounds targeting central nervous system (CNS) disorders.[1] The esterification of 6-methylnicotinic acid is a critical step in these synthetic routes. This document provides detailed application notes and experimental protocols for the esterification of 6-methylnicotinic acid using various methylating agents.

Data Presentation: Comparison of Methylation Methods

The selection of a methylating agent for the esterification of 6-methylnicotinic acid depends on factors such as scale, substrate sensitivity, and desired yield. Below is a summary of common methods with their respective reaction conditions and reported yields.

| Methylating Agent/Method | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference |

| Fischer Esterification | Methanol, Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% | [2][3] |

| Fischer Esterification | Methanol saturated with Hydrogen Chloride (HCl) gas | Reflux, 1 hour | Not specified | |

| Peptide Coupling Agents | Methanol, EDCI, DMAP | Room temperature to reflux | 88% (for a similar substrate) | [4] |

| Dimethyl Sulfate | Dimethyl Sulfate (DMS), Base (e.g., NaHCO₃) | Elevated temperature (e.g., 90°C) | High (General method) | [5] |

| Methyl Iodide | Methyl Iodide (MeI), Base (e.g., K₂CO₃) | Room temperature or gentle heating | High (General method) |

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes the synthesis of methyl 6-methylnicotinate via a classic Fischer esterification reaction.

Materials:

-

6-Methylnicotinic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (40 mL).[2][3]

-

Heat the reaction mixture to reflux and maintain for 17 hours.[2][3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate to dryness under reduced pressure using a rotary evaporator.[2][3]

-

Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.[2][3]

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).[3]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]

-

Filter the drying agent and remove the solvent under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[3]

-

Purify the product further by recrystallization or column chromatography if necessary.

Characterization:

-

¹H NMR (CDCl₃): δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H).[3]

-

LCMS: m/z = 152.4 [M + H]⁺.[3]

-

Melting Point: 34-37 °C.[2]

Protocol 2: General Procedure for Esterification using Dimethyl Sulfate

This protocol provides a general guideline for the methylation of a carboxylic acid using dimethyl sulfate. Optimization for 6-methylnicotinic acid may be required.

Materials:

-

6-Methylnicotinic acid

-

Dimethyl Sulfate (DMS)

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Anhydrous solvent (e.g., acetone, DMF)

-

Round-bottom flask with a condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Suspend 6-methylnicotinic acid and a slight excess of a base (e.g., NaHCO₃) in an anhydrous solvent in a round-bottom flask.

-

Heat the mixture with stirring.

-

Add dimethyl sulfate dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

Maintain the reaction at an elevated temperature (e.g., 90°C) and monitor by TLC.[5]

-

After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

-

Quench the excess dimethyl sulfate by the careful addition of an aqueous ammonia solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for Fischer Esterification

Caption: Workflow for the Fischer esterification of 6-methylnicotinic acid.

Biological Significance of Methyl 6-Methylnicotinate Derivatives

Methyl 6-methylnicotinate serves as a precursor to compounds with significant biological activities, including vasodilation, inhibition of D-amino acid oxidase (DAAO), and modulation of nicotinic acetylcholine receptors (nAChRs).

Caption: Relationship between methyl 6-methylnicotinate and its biological targets.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Derivatives of methyl 6-methylnicotinate can act as ligands for nAChRs, which are ion channels involved in neurotransmission. Activation of these receptors can lead to neuroprotective effects through various intracellular signaling cascades.

Caption: Simplified nAChR-mediated neuroprotective signaling pathway.[6][7]

References

- 1. Methyl 6-methylnicotinate | 5470-70-2 | Benchchem [benchchem.com]

- 2. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]

- 3. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Methyl 2-(6-methylnicotinyl)acetate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(6-methylnicotinyl)acetate is a pyridine derivative of interest in pharmaceutical research and drug development. Following its synthesis, effective purification is crucial to remove impurities, unreacted starting materials, and byproducts. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the purification of similar methyl nicotinate and pyridine derivatives.

Experimental Protocols

Materials and Equipment

-

Stationary Phase: Silica gel (230–400 mesh)[1]

-

Solvents:

-

Petroleum Ether (PE) or Hexanes

-

Ethyl Acetate (EA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

All solvents should be HPLC or ACS grade.

-

-

Apparatus:

-

Glass chromatography column

-

Separatory funnel or dropping funnel

-

Collection tubes or flasks

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

-

Crude Sample: Crude reaction mixture containing this compound.

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This will provide an indication of the separation efficiency.

-

Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto a TLC plate.

-

Developing: Place the TLC plate in a developing chamber containing a mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 PE:EA) and gradually increase the polarity (e.g., 4:1, 1:1 PE:EA) in subsequent trials.

-

Visualization: After the solvent front has nearly reached the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

-

Optimal Rf Value: The ideal mobile phase composition should provide a good separation of the desired compound from impurities, with the target compound having an Rf value between 0.2 and 0.4.

Column Chromatography Protocol

This protocol outlines the steps for purifying this compound using a silica gel column.

-

Column Packing (Slurry Method):

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Petroleum Ether/Ethyl Acetate = 4:1)[2].

-

Pour the slurry into the chromatography column.

-

Allow the silica gel to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just above the silica gel surface.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

-

Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica gel powder to the top of the column.

-

-

Elution:

-

Begin elution with the initial low-polarity mobile phase.

-

Collect fractions in separate tubes or flasks.

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

-

If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A gradient elution from PE/EA 4:1 to 1:1 can be effective[2]. For more polar compounds, a system like DCM/MeOH (e.g., 20:1) may be necessary[2].

-

-

Fraction Pooling and Solvent Evaporation:

-

Identify the fractions containing the pure product based on TLC analysis.

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Data Presentation

The following table summarizes typical conditions used for the purification of related methyl nicotinate derivatives, which can serve as a starting point for optimizing the purification of this compound.

| Compound Name | Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) | Reference |

| Methyl 4-hydroxy-6-methylnicotinate | Silica Gel | Dichloromethane / Methanol (DCM/MeOH) | 20:1 | [2] |

| Methyl 4-bromo-6-methylnicotinate | Silica Gel | Petroleum Ether / Ethyl Acetate (PE/EA) | 4:1 | [2] |

| Methyl 4-bromo-6-(hydroxymethyl)nicotinate | Silica Gel | Petroleum Ether / Ethyl Acetate (PE/EA) | 1:1 | [2] |

| Methyl 6-formylnicotinate | Silica Gel | Petroleum Ether / Ethyl Acetate (PE/EA) | 5:1 | [3] |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides a comprehensive guide for the purification of this compound using silica gel column chromatography. The key to successful purification lies in the systematic optimization of the mobile phase using TLC prior to running the column. By following this protocol, researchers can obtain the target compound with high purity, suitable for subsequent applications in research and development.

References

Analytical methods for the quantification of "Methyl 2-(6-methylnicotinyl)acetate"

Abstract

This document outlines proposed analytical methods for the quantitative determination of Methyl 2-(6-methylnicotinyl)acetate in various sample matrices, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of specific analytical protocols for this compound, the methodologies presented herein are based on established techniques for structurally similar compounds, such as nicotinic acid esters and other pyridine derivatives. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. This application note provides detailed experimental protocols, expected performance characteristics, and visual workflows to guide the development and validation of a robust analytical method for this compound.

Introduction